6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
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Description
6,7-dimethoxy-3-(4-methoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C26H25NO6S and its molecular weight is 479.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
The synthesis of complex quinoline derivatives, similar to 6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one, involves innovative approaches to construct the quinoline core and introduce substituents. For instance, Mizuno et al. (2006) reported the syntheses of related quinoline metabolites, highlighting the use of methanesulfonyl as a protective group in the Friedel–Crafts reaction, which enabled a high-yield synthesis route. This method underscores the significance of protective groups in complex molecule synthesis, facilitating the precise functionalization of the quinoline structure (Mizuno et al., 2006).
Chemical Structural Studies
Research on quinoline derivatives also encompasses theoretical and structural studies to understand their chemical behavior. Sobarzo-Sánchez et al. (2006) performed a synthesis followed by a theoretical study on dimethoxyquinolinone derivatives to examine aromatic demethoxylation processes. Such studies are crucial for predicting reactivity and stability, which are essential for developing new compounds with desired properties (Sobarzo-Sánchez et al., 2006).
Applications in Material Science
The application of quinoline derivatives extends into material science, where their unique properties can be leveraged. For example, Le et al. (2020) explored the synthesis, crystal structures, and fluorescence properties of multi-substituted quinoline derivatives. These compounds exhibit pH-dependent fluorescence, making them potential candidates for sensors and imaging agents. The research demonstrates the diverse applications of quinoline derivatives beyond pharmaceuticals, highlighting their role in developing new materials with specialized functions (Le et al., 2020).
Anticancer Research
In the realm of medicinal chemistry, certain quinoline derivatives have been evaluated for their anticancer activities. Chen et al. (2011) synthesized and tested quinolin-4-one analogs for anticancer activity, identifying compounds with selective and potent inhibitory effects against specific cancer cell lines. Such research highlights the potential of quinoline derivatives in developing new anticancer agents, focusing on their mechanism of action and selective toxicity (Chen et al., 2011).
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO6S/c1-17-7-5-6-8-18(17)15-27-16-25(34(29,30)20-11-9-19(31-2)10-12-20)26(28)21-13-23(32-3)24(33-4)14-22(21)27/h5-14,16H,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOOSYRSZYSREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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